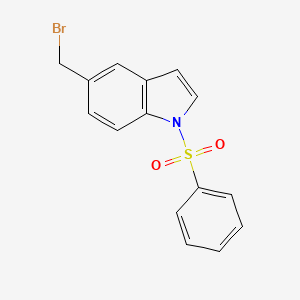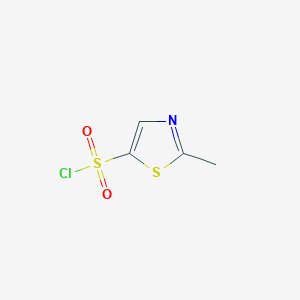
4-bromo-2,3-dihydroxybenzoate d’éthyle
Vue d'ensemble
Description
Ethyl 4-bromo-2,3-dihydroxybenzoate is an organic compound with the molecular formula C9H9BrO4. It is a derivative of benzoic acid, featuring both bromine and hydroxyl functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties .
Applications De Recherche Scientifique
Ethyl 4-bromo-2,3-dihydroxybenzoate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that brominated compounds often participate in free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can interact with other molecules .
Biochemical Pathways
Brominated compounds are generally involved in various biochemical reactions, including free radical reactions .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w, is 2.23 , suggesting it may readily cross cell membranes.
Result of Action
Brominated compounds are generally known to participate in free radical reactions, which can lead to various cellular effects .
Action Environment
The action, efficacy, and stability of Ethyl 4-bromo-2,3-dihydroxybenzoate can be influenced by various environmental factors. For instance, its stability is best maintained when stored in a dry environment at 2-8°C . The rate of its reactions may also be influenced by the presence of other molecules and the pH of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,3-dihydroxybenzoate can be synthesized through the esterification of 4-bromo-2,3-dihydroxybenzoic acid. The typical procedure involves dissolving 4-bromo-2,3-dihydroxybenzoic acid in ethanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for several hours, after which the solvent is removed, and the product is purified .
Industrial Production Methods
While specific industrial production methods for Ethyl 4-bromo-2,3-dihydroxybenzoate are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous reactors and automated systems would likely be employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-2,3-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 4-bromo-2,3-dihydroxyquinone.
Reduction: Formation of 4-bromo-2,3-dihydroxybenzyl alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2,3-dihydroxybenzoate
- Ethyl 4-bromo-3,5-dihydroxybenzoate
- Ethyl 4-bromo-2,5-dihydroxybenzoate
Uniqueness
Ethyl 4-bromo-2,3-dihydroxybenzoate is unique due to the specific positioning of its bromine and hydroxyl groups, which confer distinct reactivity patterns compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications and research studies .
Propriétés
IUPAC Name |
ethyl 4-bromo-2,3-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZXIAXXYJBWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Br)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)










![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
